Fucoxanthin

Übersicht

Beschreibung

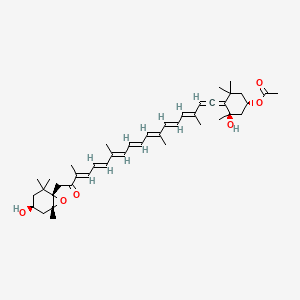

Fucoxanthin ist ein bräunlich-oranges Xanthophyll-Carotinoid, das vorwiegend in Braunalgen wie Padina tetrastomatica, Sargassum wightii, Sargassum horneri, Laminaria digitata, Undaria pinnatifida, Laminaria japonica, Fucus vesiculosus, Saccharina latissima, Scytosiphon lomentaria, Petalonia binghamiae, Laminaria religiosa und Turbinaria ornate vorkommt . Es macht bis zu 10 % aller in der Natur vorkommenden Carotinoide aus . This compound hat eine einzigartige Struktur, die eine Allenbindung, eine Epoxidgruppe und eine konjugierte Carbonylgruppe in einer Polyenkette enthält . Es ist bekannt für seine vielfältigen positiven Eigenschaften, darunter antioxidative, antikarszinogene, antiobese und entzündungshemmende Wirkungen .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

This compound kann mit verschiedenen Methoden aus Braunalgen extrahiert werden. Eine übliche Methode beinhaltet die ultraschallgestützte Extraktion, bei der ein Rohextrakt aus Sargassum fusiforme gewonnen und anschließend durch Elutions-Extrusion-Gegenstromchromatographie getrennt wird . Die optimalen Herstellungsbedingungen beinhalten die Verwendung von n-Hexan-Ethanol-Wasser (20:9:11, v:v:v) als zweiphasiges Lösungsmittelsystem, eine Fließgeschwindigkeit der mobilen Phase von 5 ml pro Minute, eine Drehzahl von 800 Umdrehungen pro Minute, eine Beladungskapazität von 60 mg pro 10 ml und eine Temperatur von 25 °C . Diese Methode liefert this compound mit hoher Reinheit.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet oft den Einsatz großtechnischer Extraktions- und Reinigungsverfahren. Eine neuartige Methode ist die „Aussalzen“-Technik, bei der Glucose verwendet wird, um die Phasentrennung in einem wässrigen Acetonitril-Modell-System auszulösen . Diese Methode hat sich als effektiv erwiesen, um this compound aus isländischen essbaren Meeresalgen zu extrahieren . Andere traditionelle Methoden umfassen Säulenchromatographie, präparative Dünnschichtchromatographie und Hochleistungsflüssigchromatographie .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Es ist sehr empfindlich gegenüber externen Faktoren wie Licht, pH-Wert, Sauerstoff, hoher Temperatur und Schwermetallen, die zu seinem Abbau führen können . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind Fucoxanthinol und Halocynthiaxanthin .

Wissenschaftliche Forschungsanwendungen

This compound hat zahlreiche wissenschaftliche Forschungsanwendungen in verschiedenen Bereichen:

Medizin: This compound hat sich als vielversprechend bei der Vorbeugung und Behandlung verschiedener Krankheiten erwiesen, darunter Diabetes, Fettleibigkeit, Leberzirrhose und bösartiger Krebs.

Wirkmechanismus

This compound entfaltet seine Wirkungen über verschiedene molekulare Ziele und Signalwege. Es induziert eine G1-Zellzyklusarretierung und Apoptose, indem es die Expression verschiedener zellulärer Moleküle und Signaltransduktionswege moduliert . Es reguliert auch den Lipidstoffwechsel, wahrscheinlich vermittelt durch die AMP-aktivierte Proteinkinase . Darüber hinaus hemmt this compound die Signaltransduktion von Entzündungswegen und reguliert die Expression von Entzündungsfaktoren wie Interleukin-6, Interleukin-1β und Tumornekrosefaktor-α herunter .

Wissenschaftliche Forschungsanwendungen

Fucoxanthin has numerous scientific research applications across various fields:

Wirkmechanismus

Target of Action

Fucoxanthin is a special carotenoid found in a variety of algae and edible seaweeds . It has been shown to have numerous health benefits and preventive effects against diseases like diabetes, obesity, liver cirrhosis, and malignant cancer .

Mode of Action

This compound interacts with its targets in a way that modulates their expression and function . For instance, it has been shown to cause antitumor and anticarcinogenic effects by inducing G1 cell-cycle arrest and apoptosis .

Biochemical Pathways

This compound affects several biochemical pathways. It has been reported to inhibit inflammatory pathways such as NF-κB, MAPK, JAK-STAT, and PI3K/AKT . It also influences lipid metabolism-related pathways, positively affecting fatty acid β-oxidation, sirtuin 1 (Sirt1)/AMP-activated protein kinase (AMPK) pathway, lipolysis, and bile acid synthesis pathway, and negatively influencing lipogenesis and mevalonate pathway .

Pharmacokinetics

The bioavailability and stability of this compound in the gastrointestinal tract are major limitations . Encapsulation, a promising approach to overcome these challenges, can improve the stability of this compound by protecting it from exposure to heat, ph, illumination, gastric acids, and enzymes that can accelerate its degradation . Studies have shown that lipid-based encapsulation systems such as liposomes or nano-structured lipid carriers may solubilise this compound and enhance its bioavailability (from 25 to 61.2%) .

Result of Action

This compound has a multitude of beneficial effects. It inhibits the proliferation of a variety of cancer cells, promotes weight loss, acts as an antioxidant and anti-inflammatory agent, interacts with the intestinal flora to protect intestinal health, prevents organ fibrosis , and triggers cell cycle growth arrest, apoptosis, and autophagy .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. Light intensity, temperature, pH, oxygen, and heavy metals can degrade this compound . Moreover, the physiological state of the cultured cells also plays a crucial role in this compound production .

Biochemische Analyse

Biochemical Properties

Fucoxanthin plays a significant role in biochemical reactions, particularly in the light-harvesting complexes of photosynthetic organisms. It interacts with chlorophyll-protein complexes, aiding in photoprotection and light utilization for photosynthesis . This compound also exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation . It interacts with enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), inhibiting their activity and thereby reducing inflammation .

Cellular Effects

This compound influences various cellular processes, including cell growth, apoptosis, and autophagy. In cancer cells, this compound induces cell cycle arrest, apoptosis, and autophagy, leading to the inhibition of cell proliferation . It also affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, reducing inflammation and promoting cell survival . Additionally, this compound modulates gene expression related to oxidative stress and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits the activity of enzymes such as COX-2 and iNOS, reducing the production of pro-inflammatory mediators . This compound also activates the AMP-activated protein kinase (AMPK) pathway, enhancing cellular energy metabolism and reducing lipid accumulation . Furthermore, it modulates the expression of genes involved in apoptosis and cell cycle regulation, such as B-cell lymphoma 2 (Bcl-2) and cyclin-dependent kinases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is prone to degradation upon exposure to light, heat, and oxygen, which can affect its bioactivity . Long-term studies have shown that this compound and its metabolites, such as fucoxanthinol, exhibit sustained antioxidant and anti-inflammatory effects in vitro and in vivo . The stability of this compound can be enhanced through encapsulation techniques, improving its bioavailability and efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects such as reducing body weight, improving lipid metabolism, and enhancing insulin sensitivity . At high doses, this compound may cause adverse effects such as liver toxicity and oxidative stress . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle, pentose phosphate pathway, and glycolysis . It interacts with enzymes such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), regulating lipid metabolism and reducing lipid accumulation . This compound also modulates the expression of genes involved in glucose metabolism, enhancing insulin sensitivity and glucose uptake .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the intestine and transported to different tissues via the bloodstream . This compound interacts with transporters and binding proteins, facilitating its uptake and distribution . It accumulates in tissues such as the liver, adipose tissue, and brain, where it exerts its bioactive effects .

Subcellular Localization

This compound is localized in specific subcellular compartments, influencing its activity and function. In photosynthetic organisms, this compound is primarily localized in the chloroplasts, where it forms complexes with chlorophyll-protein for light harvesting . In mammalian cells, this compound and its metabolites are distributed in the cytoplasm and mitochondria, where they exert antioxidant and anti-inflammatory effects . The subcellular localization of this compound is crucial for its bioactivity and therapeutic potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fucoxanthin can be extracted from brown algae using various methods. One common method involves ultrasonic-assisted extraction, where a crude extract is obtained from Sargassum fusiforme and then separated by elution-extrusion countercurrent chromatography . The optimum preparation conditions include using n-hexane-ethanol-water (20:9:11, v:v:v) as a two-phase solvent system, a mobile phase flow rate of 5 mL per minute, a revolution speed of 800 revolutions per minute, a loading capacity of 60 mg per 10 mL, and a temperature of 25°C . This method yields this compound with high purity.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale extraction and purification techniques. One novel method is the “sugaring-out” technique, which involves the use of glucose to trigger phase separation in an aqueous acetonitrile model system . This method has been shown to be effective in extracting this compound from Icelandic edible seaweeds . Other traditional methods include column chromatography, preparative thin-layer chromatography, and high-performance liquid chromatography .

Analyse Chemischer Reaktionen

Fucoxanthin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is highly susceptible to external factors such as light, pH, oxygen, high temperature, and heavy metals, which can lead to its degradation . Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions include fucoxanthinol and halocynthiaxanthin .

Vergleich Mit ähnlichen Verbindungen

Fucoxanthin ist unter den Carotinoiden aufgrund seiner einzigartigen chemischen Struktur einzigartig, die eine Allenbindung, eine Epoxidgruppe und eine konjugierte Carbonylgruppe umfasst . Ähnliche Verbindungen umfassen andere Carotinoide wie Beta-Carotin, Lutein und Astaxanthin. Im Vergleich zu diesen Verbindungen hat this compound überlegene antiobese, antidiabetische und antikarszinogene Eigenschaften gezeigt . Seine einzigartige Struktur trägt auch zu seiner höheren Bioaktivität und Stabilität unter bestimmten Bedingungen bei .

Eigenschaften

InChI |

InChI=1S/C42H58O6/c1-29(18-14-19-31(3)22-23-37-38(6,7)26-35(47-33(5)43)27-40(37,10)46)16-12-13-17-30(2)20-15-21-32(4)36(45)28-42-39(8,9)24-34(44)25-41(42,11)48-42/h12-22,34-35,44,46H,24-28H2,1-11H3/b13-12+,18-14+,20-15+,29-16+,30-17+,31-19+,32-21+/t23?,34-,35-,40+,41+,42-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWWTRQNNRNTPU-ABBNZJFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)C[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C)/C=C/C=C(\C)/C=C=C3[C@](C[C@H](CC3(C)C)OC(=O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H58O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031617 | |

| Record name | Fucoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3351-86-8 | |

| Record name | Fucoxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fucoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fucoxanthin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (β,β-Caroten-8(5H)-one, 6',7'-didehydro-5,6-epoxy-4',5',6,7-tetrahydro-3,3',5'-trihydroxy-, (3S,3'S,5R,5'R,6S,6'R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUCOXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06O0TC0VSM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.